Tanshindiol A
Overview
Description
Mechanism of Action
Target of Action
Tanshindiol A is a natural product of Salvia, Lamiaceae . It is a type of tanshinone, a series of abietane-type norditerpenoid quinones isolated from the roots of Salvia miltiorrhiza . Tanshinones have been found to have a broad spectrum of pharmacological activities such as antibacterial, antioxidant, anti-inflammatory, and antineoplastic . .
Mode of Action
Tanshinones, in general, have been shown to exhibit a broad spectrum of cytotoxic effects on cell lines derived from human carcinomas of the colon, ovary, lung, mouth, and breast . The exact mechanism of how this compound interacts with its targets and the resulting changes are still under investigation.
Biochemical Pathways
For instance, they have been shown to have antitumor activity and anticardiovascular activity
Result of Action
Tanshinones, in general, have been shown to exhibit a broad spectrum of cytotoxic effects on various cancer cell lines
Action Environment
It is known that the quality of danshen, the plant from which tanshinones are derived, can be affected by environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions
Tanshindiol A can be synthesized through a series of chemical reactions starting from 1-oxocyclohexane-2-carboxylic acid methyl ester. The synthetic route involves multiple steps, including oxidation, cyclization, and functional group modifications . The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from the roots of Salvia miltiorrhiza. Various methods have been developed to enhance the yield of tanshinones, including elicitation with yeast elicitors and cell transformations .
Chemical Reactions Analysis
Types of Reactions
Tanshindiol A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, converting quinones back to hydroquinones.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroquinones and substituted quinones, which exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Tanshindiol A is unique among tanshinones due to its specific structure and pharmacological activities. Similar compounds include:
Tanshinone I: Known for its anti-cancer and anti-inflammatory properties.
Tanshinone IIA: Widely studied for its cardiovascular benefits.
Cryptotanshinone: Exhibits strong antibacterial and anti-inflammatory activities.
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound in its therapeutic potential .
Properties
IUPAC Name |
(6S)-6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9-7-23-17-11-4-5-12-10(3-2-6-18(12,22)8-19)14(11)16(21)15(20)13(9)17/h4-5,7,19,22H,2-3,6,8H2,1H3/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHMQUSSYNZSTA-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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